4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
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Overview
Description
4-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 4-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of thioamides or carbon dioxide as raw materials for cyclization reactions . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
4-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzothiazole derivatives with altered functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, benzothiazole derivatives are explored for their potential as anti-cancer, anti-bacterial, anti-tuberculosis, and anti-inflammatory agents . They are also used as enzyme inhibitors, imaging reagents, and fluorescence materials . In industry, these compounds serve as vulcanization accelerators, antioxidants, and plant growth regulators .
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes and leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 6-methylbenzothiazole . These compounds share similar structural features but differ in their functional groups and biological activities . The uniqueness of 4-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C15H14N2O3S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-3-8-13-14(9-10)21-15(16-13)17-22(18,19)12-6-4-11(20-2)5-7-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
RXDMMKXDJXYXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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